2-((3-Oxocyclobutyl)methoxy)nicotinonitrile
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Overview
Description
2-((3-Oxocyclobutyl)methoxy)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitrile derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a nicotinonitrile core with a 3-oxocyclobutylmethoxy substituent, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Oxocyclobutyl)methoxy)nicotinonitrile typically involves multi-step organic reactions. One common method is the condensation of 3-oxocyclobutanecarboxylic acid with nicotinonitrile in the presence of a suitable dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Oxocyclobutyl)methoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nicotinonitrile derivatives
Scientific Research Applications
2-((3-Oxocyclobutyl)methoxy)
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-[(3-oxocyclobutyl)methoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H10N2O2/c12-6-9-2-1-3-13-11(9)15-7-8-4-10(14)5-8/h1-3,8H,4-5,7H2 |
InChI Key |
FAEVLIIXPMYSJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)COC2=C(C=CC=N2)C#N |
Origin of Product |
United States |
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